![molecular formula C18H21N3O2S B4629593 N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide

Übersicht

Beschreibung

N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as IPTG, is a synthetic compound that has been widely used in scientific research. It is a molecular mimic of lactose and is commonly used to induce the expression of genes under the control of the lac operator in bacterial cells.

Wissenschaftliche Forschungsanwendungen

Fluorescent Analogs and Spectroscopy

- Nicotinamide, a component of N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, has been used to create fluorescent analogs like Nicotinamide 1,N(6)-ethenoadenine dinucleotide. This analog is useful in fluorescence spectroscopy, showing activity in various dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).

Catalytic Synthesis and Biochemical Reactions

- The compound plays a role in catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds of biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Metabolism in Plants

- In plant metabolism, nicotinamide is used for pyridine nucleotide synthesis after conversion to nicotinic acid. Its metabolism in plants like Arabidopsis thaliana and Oryza sativa leads to the formation of important biochemical compounds (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).

Inhibition of Microsomal Mixed-Function Oxidase

- Nicotinamide, a component of the compound, is known to inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase, impacting oxidative metabolism (Schenkman, Ball, & Estabrook, 1967).

Metabolic Effects in Human Cancer Cells

- Studies on metabolic effects in human cancer cells have found significant changes in amino acids metabolism and purine and pyrimidine metabolism upon inhibition of nicotinamide phosphoribosyltransferase, a key enzyme in cellular bioenergetics (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).

Microbial Degradation

- A strain of Alcaligenes sp. has been identified to utilize nicotinamide as its sole carbon, nitrogen, and energy source. This finding is pivotal in understanding the microbial degradation of pyridinic compounds (Hu, Zhao, Li, & Yu, 2019).

Eigenschaften

IUPAC Name |

N-[2-(2-propan-2-ylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13(2)15-7-3-4-8-16(15)23-11-10-20-18(24)21-17(22)14-6-5-9-19-12-14/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPORNYMJCWMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCCNC(=S)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

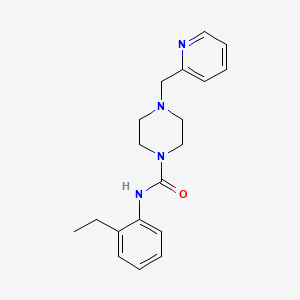

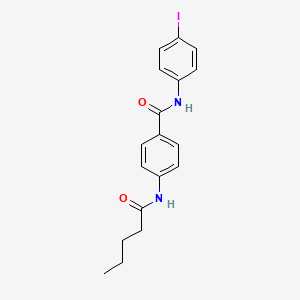

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)

![N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4629515.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)

![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)

![3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4629539.png)

![N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629543.png)

![3,4,8-trimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4629552.png)

![methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4629562.png)

![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)

![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)

![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)